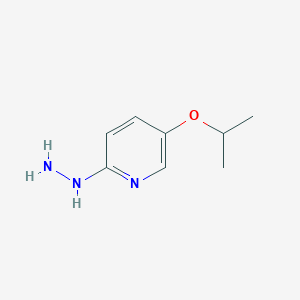
2-Hydrazineyl-5-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-5-isopropoxypyridine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is a pyridine derivative, characterized by the presence of a hydrazinyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 2-Hydrazinyl-5-isopropoxypyridine typically involves the reaction of 2-chloro-5-isopropoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Análisis De Reacciones Químicas
2-Hydrazinyl-5-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields amines.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-5-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: While not used directly as a drug, 2-Hydrazinyl-5-isopropoxypyridine serves as a precursor in the synthesis of potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-5-isopropoxypyridine involves its interaction with molecular targets, primarily enzymes. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
(5-propan-2-yloxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11) |
Clave InChI |
PDIGSKQTDPIBKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CN=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



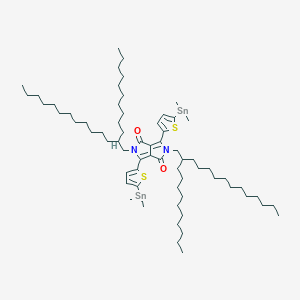
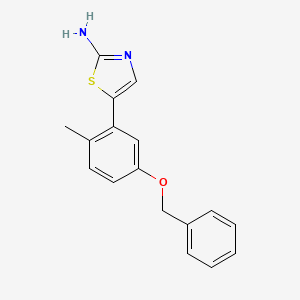
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
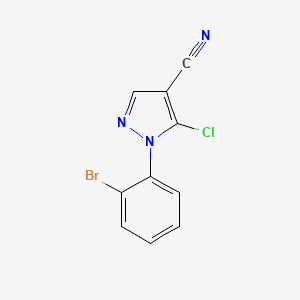
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
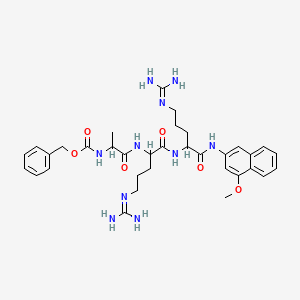
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)

![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
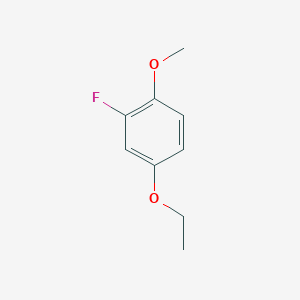
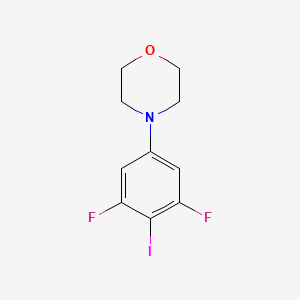
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
